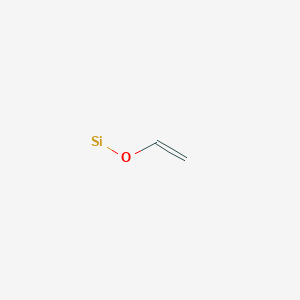

Silyl vinyl ether

Description

Structural Definition and Classification within Organosilicon Chemistry

A silyl (B83357) vinyl ether is characterized by a silicon atom covalently bonded to a vinyloxy group. The general structure consists of a silyl group (R₃Si) attached to the oxygen atom of a vinyl group (-OCH=CH₂). These compounds are a subset of the broader class of organosilicon compounds, which are defined by the presence of at least one carbon-silicon bond. chemicalbook.comwikipedia.org

Relationship to Silyl Enol Ethers and Silyl Ketene (B1206846) Acetals

Silyl vinyl ethers are structurally related to silyl enol ethers and silyl ketene acetals.

Silyl Enol Ethers: These compounds possess the general structure R₃Si-O-CR=CR₂. wikipedia.org They are essentially the enol form of a ketone or aldehyde that is "trapped" by a silyl group. Silyl vinyl ether can be considered the simplest silyl enol ether, derived from acetaldehyde.

Silyl Ketene Acetals: With a general structure of R₃Si-O-C(OR')=CR₂, silyl ketene acetals are derived from esters. wikipedia.org They are known to be more nucleophilic than silyl enol ethers derived from ketones. wikipedia.orgacs.org

The reactivity of these compounds generally follows the order: silyl ketene acetals > silyl enol ethers > silyl vinyl ethers, with silyl ketene acetals being the most nucleophilic. acs.orgcapes.gov.br

Significance in Modern Organic Synthesis

The importance of silyl vinyl ethers in contemporary organic synthesis is rooted in their versatility and controlled reactivity.

Utility as Versatile Synthons and Intermediates

Silyl vinyl ethers serve as valuable synthons, which are idealized fragments of a molecule used for strategic disconnection in retrosynthetic analysis. They are stable and isolable intermediates that can be used in a variety of chemical transformations. wikipedia.orgnih.gov Their applications include participation in cycloaddition reactions for the formation of cyclic compounds and as precursors for the synthesis of other functional groups. rsc.org For instance, they can be used to generate vinylsilanes, which are themselves important reagents in cross-coupling reactions. nih.gov

Enhanced Reactivity Compared to Analogous Silyl Compounds

Vinyl silanes bearing oxygen substitution at the silicon atom, such as silyl vinyl ethers, exhibit superior reactivity compared to their trialkylsilyl counterparts. nih.gov This enhanced reactivity is particularly beneficial in reactions like the Hiyama-Denmark cross-coupling and Tamao-Fleming oxidation. nih.gov The presence of the oxygen atom influences the electronic properties of the silicon center, making it more susceptible to activation and subsequent reaction.

Historical Development and Key Milestones in this compound Chemistry

The development of organosilicon chemistry began in 1863 with the first synthesis of an organochlorosilane by Charles Friedel and James Crafts. wikipedia.org The broader field of silyl ether chemistry, including silyl vinyl ethers, gained significant traction in the latter half of the 20th century. While the use of alkyl enol ethers in synthesis dates back to the late 1930s, the synthetic potential of silylated enol ethers became more widely recognized in the last few decades. acs.org

A significant milestone in the synthesis of silyl vinyl ethers was the development of the silyl-Heck reaction. This method allows for the preparation of vinyl silyl ethers from aryl-substituted alkenes with high regio- and stereoselectivity under mild conditions using a commercially available palladium catalyst. acs.orgorganic-chemistry.org This development provided a practical and direct route to a diverse range of this compound substrates. acs.orgorganic-chemistry.org

Further research has focused on expanding the synthetic utility of silyl vinyl ethers, including their use in rhodium-catalyzed reactions to produce functionalized pyrrolidines and γ-amino ketones, demonstrating the ongoing evolution of this important class of compounds. rsc.org

Properties

Molecular Formula |

C2H3OSi |

|---|---|

Molecular Weight |

71.13 g/mol |

InChI |

InChI=1S/C2H3OSi/c1-2-3-4/h2H,1H2 |

InChI Key |

PPJTVWKLYZPWAI-UHFFFAOYSA-N |

Canonical SMILES |

C=CO[Si] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Silyl Vinyl Ethers

Direct Silylation of Carbonyl Compounds and Enolates

The most common and direct route to silyl (B83357) vinyl ethers involves trapping an enolate with a silyl electrophile. wikipedia.org This process is driven by the formation of a strong silicon-oxygen bond. wikipedia.org The reaction is typically performed by reacting an enolizable ketone or aldehyde with a silyl halide in the presence of a base. wikipedia.org For unsymmetrical ketones, the choice of reaction conditions is critical for controlling which regioisomeric silyl vinyl ether is formed. wikipedia.org

When an unsymmetrical ketone is deprotonated, two different enolates can be formed. The regioselectivity of the silylation is therefore dependent on the controlled formation of either the kinetic or the thermodynamic enolate. udel.edu

The kinetic enolate is formed faster and results from the removal of a proton from the less sterically hindered α-carbon. udel.educore.ac.uk This process is typically achieved by using a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). wikipedia.orgcore.ac.uk These conditions ensure that the deprotonation is rapid and irreversible, effectively "locking" the enolate in its kinetic form before it can equilibrate to the more stable thermodynamic isomer. udel.edu Subsequent trapping with a silyl electrophile yields the less substituted this compound. core.ac.uk

The thermodynamic enolate is the more stable of the two possible enolates, featuring a more substituted double bond. udel.edu Its formation is favored under conditions that allow for equilibrium between the two enolate forms. udel.educore.ac.uk This is achieved by using a weaker base, such as triethylamine (B128534) (Et₃N), and often at higher temperatures. wikipedia.orgmakingmolecules.com Under these reversible conditions, the initially formed kinetic enolate can revert to the starting ketone, which can then be deprotonated again to eventually form the more stable thermodynamic enolate. udel.edu Trapping this enolate provides the more substituted this compound. wikipedia.org

The selective formation of kinetic versus thermodynamic silyl vinyl ethers from 2-methylcyclohexanone (B44802) is a classic example illustrating this control.

Table 1: Regioselective Synthesis of Silyl Vinyl Ethers from 2-Methylcyclohexanone

| Target Product | Base | Silyl Electrophile | Temperature | Major Product | Reference |

|---|---|---|---|---|---|

| Kinetic | Lithium Diisopropylamide (LDA) | Trimethylsilyl (B98337) Chloride (TMSCl) | -78 °C | 1-Methyl-2-(trimethylsiloxy)cyclohex-1-ene (Less substituted) | wikipedia.orgcore.ac.uk |

The choice of the silylating agent, or silyl electrophile, also plays a significant role in the synthesis of silyl vinyl ethers. The reactivity of the silylating agent can influence the reaction rate and efficiency.

Trimethylsilyl chloride (TMSCl) is the most widely used and commercially available silyl electrophile for this transformation. wikipedia.org It is generally effective for trapping both kinetic and thermodynamic enolates. wikipedia.orgwikipedia.org

Trimethylsilyl triflate (TMSOTf) is a much more reactive silylating agent compared to TMSCl. wikipedia.orggelest.com The trifluoromethanesulfonate (B1224126) (triflate) group is an excellent leaving group, making the silicon atom in TMSOTf significantly more electrophilic. This heightened reactivity allows for faster silylation reactions, which can be advantageous in cases where the enolate is unstable or when silylating less reactive carbonyl compounds. wikipedia.orggelest.com

Table 2: Comparison of Common Silyl Electrophiles

| Silyl Electrophile | Chemical Formula | Relative Reactivity | Key Characteristics | Reference |

|---|---|---|---|---|

| Trimethylsilyl Chloride | (CH₃)₃SiCl | Standard | Common, cost-effective, suitable for most applications. | wikipedia.org |

Control of Regioselectivity: Kinetic vs. Thermodynamic Enolates

Transition Metal-Catalyzed Syntheses

While direct silylation of enolates is the most common method, transition metal-catalyzed reactions have emerged as powerful alternatives, offering different pathways and selectivities.

The silyl-Heck reaction represents a modern and practical method for accessing silyl vinyl ethers from readily available alkenes. organic-chemistry.orgnih.gov This palladium-catalyzed process provides a direct conversion of alkenes into valuable vinyl silane (B1218182) derivatives. nih.gov

A significant development in this area is the palladium-catalyzed silyl-Heck reaction of silyl ditriflates with terminal aryl-substituted alkenes. nih.gov This method allows for the synthesis of a diverse range of vinyl silyl ethers under mild conditions. organic-chemistry.orgnih.gov The reaction typically employs a commercially available palladium catalyst system and proceeds with high efficiency. nih.gov A key advantage of this method is its broad functional group tolerance, allowing substrates with various electronic properties and even heterocyclic systems to be used successfully. nih.gov The reaction is quenched with an alcohol or water to yield the final this compound or a disiloxane, respectively. nih.gov

Table 3: Examples of Palladium-Catalyzed Silyl-Heck Reactions

| Alkene Substrate | Quench | Product | Yield | Reference |

|---|---|---|---|---|

| Styrene | Ethanol | (E)-triethoxy(styryl)silane | 95% | nih.gov |

| 4-Chlorostyrene | Isopropanol | (E)-triisopropoxy(4-chlorostyryl)silane | 92% | nih.gov |

| 2-Vinylnaphthalene | Methanol (B129727) | (E)-trimethoxy(2-naphthylvinyl)silane | 88% | nih.gov |

| 2-Vinylbenzofuran | Ethanol | (E)-triethoxy(2-benzofuranylvinyl)silane | 75% | nih.gov |

The palladium-catalyzed silyl-Heck reaction exhibits excellent control over both regioselectivity and geometric selectivity. organic-chemistry.orgnih.gov

Regioselectivity: The reaction proceeds with complete regioselectivity. For terminal aryl-substituted alkenes, the silylation occurs exclusively at the internal carbon of the double bond, leading to the β-silylated product. nih.gov

Geometric Selectivity: The reaction is also highly stereoselective, affording the products as a single geometric isomer. nih.gov Specifically, the trans (or E) isomer of the this compound is formed exclusively. organic-chemistry.orgnih.gov This high degree of control eliminates the need to separate isomeric mixtures, enhancing the synthetic utility of the method.

Hydrosilylation of Alkynes

Regio- and Stereoselective Variants

Rearrangement-Based Approaches

The Brook rearrangement is an intramolecular, anionic 1,2-migration of a silyl group from carbon to oxygen. wikipedia.orgorganic-chemistry.org This rearrangement is driven by the formation of the strong silicon-oxygen bond. organic-chemistry.org It serves as a powerful method for generating silyl enol ethers, which are structurally related to silyl vinyl ethers. gelest.comscribd.com

The process typically begins with the deprotonation of an α-silyl carbinol to form an alkoxide. organic-chemistry.org This alkoxide then undergoes rearrangement to a carbanion, which can be trapped by an electrophile or protonated to yield the silyl enol ether. organic-chemistry.orggelest.com For example, the reaction of acylsilanes with organolithium reagents, like vinyllithium, leads to an intermediate that rearranges to form complex silyl enol ethers in good yields. gelest.com When acylsilanes with an α-substituent are used, the rearrangement is followed by elimination to produce primarily E-silyl enol ethers with high stereoselectivity. gelest.com

A significant application of this rearrangement is the regiospecific synthesis of cyclic silyl enol ethers. The 1,2-addition of dimethyl(phenyl)silyllithium to cyclic α,β-unsaturated ketones, followed by treatment with a catalytic amount of sodium hydride, facilitates a Brook rearrangement to furnish the desired cyclic silyl enol ethers regiospecifically. umich.edu

General Vinyl Ether Synthesis Adaptations for Silyl Vinyl Ethers

Methods developed for the synthesis of general vinyl ethers can be adapted to produce silyl vinyl ethers. One such method is the stereoselective synthesis from silyl enol ethers. In this process, silyl enolates are treated with an allylic alcohol and N-iodosuccinimide to form mixed iodoacetals stereospecifically. Subsequent elimination of the iodo-siloxy moiety using organometallic reagents yields the allyl vinyl ether. scite.ai The stereochemistry of the final vinyl ether is controlled by the geometry of the starting silyl enolate. scite.ai

Another relevant strategy is the palladium-catalyzed transfer vinylation. This reaction typically involves the transfer of a vinyl group from a vinyl ether, such as butyl vinyl ether, to an alcohol. researchgate.net While not a direct synthesis of a this compound, this methodology could be conceptually applied by using a silylated alcohol as the acceptor, although specific examples for this compound synthesis are not prominent in the provided context. The development of degradable polymers containing silyl ether moieties has also been achieved through the cationic terpolymerization of 1,3-dioxa-2-silacycloalkanes with vinyl ethers and aldehydes, showcasing another specialized synthetic route. acs.org

Ether Modifications and Elimination Reactions

The formation of silyl vinyl ethers can be achieved by the manipulation of other ether functionalities, primarily through isomerization or elimination pathways.

One key approach is the transition-metal-catalyzed isomerization of allyl silyl ethers. Ruthenium complexes, such as RuHCl(CO)(PPh₃)₃, have proven effective in catalyzing the migration of the double bond in allyl silyl ethers to furnish the corresponding vinyl silyl ethers. researchgate.net This transformation is often quantitative and proceeds via a proposed hydride mechanism involving the addition and subsequent elimination of a ruthenium hydride species. researchgate.net

Elimination reactions provide another route to silyl vinyl ethers. A notable example involves the stereoselective synthesis starting from silyl enol ethers. These are first converted into mixed iodoacetals by reaction with an allylic alcohol and N-iodosuccinimide. scite.ai Subsequent treatment with a strong base like butyllithium (B86547) induces a lithium-halogen exchange, followed by the selective elimination of the silyloxy group to yield the desired allyl vinyl ether. scite.ai The stereochemistry of the final product is controlled by the geometry of the starting silyl enol ether, with (Z)-silyl enolates leading to erythro iodoacetals and (E)-silyl enolates giving threo isomers. scite.ai

Another elimination strategy starts from β-silyloxy compounds. For instance, the reaction of tribromoethanol derivatives can be used to generate silyloxyacetylides, which are precursors to silyl ynol ethers, a related class of compounds. chimia.ch

Carbonyl Olefinations and Alcohol Additions

The direct conversion of carbonyl compounds into silyl vinyl ethers is a powerful and frequently employed strategy, primarily utilizing olefination reactions. The addition of alcohols to alkynes also represents a viable, though less direct, pathway.

Carbonyl Olefinations:

The Peterson olefination is a prominent method for synthesizing vinyl ethers from carbonyl compounds. organicchemistrydata.org One variation employs (α-methoxybenzyl)trimethylsilane, which, after deprotonation with butyllithium, reacts with various aldehydes and ketones to produce vinyl ethers in good yields. oup.com

A highly stereoselective version of the Peterson reaction has been developed for the synthesis of Z-vinyl ethers. researchgate.net This method involves the epoxidation of a (Z)-1-trimethylsilylalkene, followed by regioselective, acid-catalyzed ring-opening of the resulting epoxide with an alcohol. The intermediate (R,R)/(S,S)-1-alkoxy-2-hydroxyalkylsilane undergoes a base-induced syn-elimination to furnish the Z-vinyl ether with high stereochemical fidelity (Z/E ratios up to 99:1). researchgate.netrsc.org

| Carbonyl Substrate | Silyl Reagent | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde | (α-Methoxybenzyl)trimethylsilane | 1-Methoxy-2-phenyl-1-ethene | 83 | 7:2 |

| 4-Chlorobenzaldehyde | (α-Methoxybenzyl)trimethylsilane | 1-(4-Chlorophenyl)-2-methoxy-1-ethene | 91 | 4:1 |

| Cyclohexanone (B45756) | (α-Methoxybenzyl)trimethylsilane | (Methoxy(phenyl)methylene)cyclohexane | 85 | - |

Wittig-type reactions also provide access to silyl vinyl ethers. Methoxymethylene ylides, generated from the corresponding phosphonium (B103445) salts, react with aldehydes and ketones to form vinyl ethers. harvard.edu A more advanced, one-pot method combines a 1,4-Brook rearrangement with a subsequent Wittig reaction. This tandem process allows for the stereoselective formation of silyl dienol ethers in high yields. researchgate.net

Alcohol Additions:

The addition of alcohols to alkynes is a fundamental method for vinyl ether synthesis. While less commonly reported for silyl vinyl ethers specifically, the conceptual framework applies. A more direct approach is the hydrosilylation of alkynes , where a silane adds across the carbon-carbon triple bond. nih.govorganic-chemistry.org This reaction can be catalyzed by various transition metals and provides access to vinylsilanes, which can be seen as precursors or analogues to silyl vinyl ethers. For example, hydrosilylation of vinyl acetate (B1210297) followed by mild basic hydrolysis has been used to synthesize 2-silylethan-1-ols, demonstrating the utility of this addition chemistry in creating silicon-containing oxygenated compounds. google.com

Carbon-Oxygen Coupling Reactions

The direct formation of the C-O bond of the vinyl ether moiety is a modern and powerful approach to silyl vinyl ethers, often employing transition metal catalysis.

The silyl-Heck reaction represents a significant advance in this area. This palladium-catalyzed reaction couples aryl-substituted alkenes with silyl ditriflates. nih.govorganic-chemistry.org Quenching the reaction with an alcohol or water generates the corresponding trans-vinyl silyl ether or disiloxane, respectively, with high regio- and geometric selectivity. nih.govbeilstein-journals.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov

| Alkene Substrate | Silyl Reagent | Quenching Alcohol | Product | Yield (%) |

| Styrene | Me₂Si(OTf)₂ | Ethanol | (E)-dimethyl(phenylethenyl)ethoxysilane | 92 |

| Styrene | Me₂Si(OTf)₂ | Isopropanol | (E)-dimethyl(phenylethenyl)isopropoxysilane | 91 |

| 4-Methoxystyrene | Me₂Si(OTf)₂ | Ethanol | (E)-dimethyl((4-methoxyphenyl)ethenyl)ethoxysilane | 85 |

Copper-catalyzed C-O coupling offers another efficient route. Copper(II) acetate has been shown to catalyze the coupling of pinacol (B44631) vinylboronates with silanols. nih.gov This method is notable as it forms the C-O bond, a departure from traditional methods that form the Si-O bond. Similarly, copper-catalyzed protocols have been developed for the coupling of vinyl halides with amides and carbamates, demonstrating the utility of copper in forming C-heteroatom bonds on a vinyl scaffold, a principle extensible to silyl ethers. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also employed. For example, vinylsilanols can be coupled with aryl triflates or nonafluorosulfonates in the presence of a palladium catalyst and a base to produce the corresponding styrenes, showcasing a reaction where a vinyl silyl ether precursor is a key reactant. gelest.com

Iii. Reactivity and Transformative Chemistry of Silyl Vinyl Ethers

Carbon-Carbon Bond Forming Reactions

Silyl (B83357) vinyl ethers are key intermediates for the construction of complex molecular architectures through the formation of new carbon-carbon bonds. Their utility stems from their nucleophilic character, which can be harnessed in a range of important chemical transformations.

The Mukaiyama aldol (B89426) addition is a cornerstone of carbon-carbon bond formation, involving the reaction of a silyl enol ether with a carbonyl compound, such as an aldehyde or ketone. wikipedia.org This reaction is typically catalyzed by a Lewis acid, which activates the carbonyl group towards nucleophilic attack. wikipedia.orgrsc.org A significant advantage of the Mukaiyama aldol reaction is its ability to facilitate crossed aldol reactions, where the silyl enol ether selectively reacts with a different carbonyl compound, avoiding self-condensation. wikipedia.org

The reaction proceeds through the activation of the aldehyde by the Lewis acid, followed by the formation of a new carbon-carbon bond between the silyl enol ether and the activated aldehyde. Subsequent aqueous work-up yields the desired β-hydroxy carbonyl compound. wikipedia.org The stereochemical outcome of the reaction, whether syn or anti, is influenced by the reaction conditions, the nature of the substrates, and the choice of Lewis acid. wikipedia.orgorganic-chemistry.org

A variation of this reaction is the vinylogous Mukaiyama aldol reaction (VMAR), which employs a silyl dienol ether. rsc.orgresearchgate.net The VMAR is a powerful tool for synthesizing larger molecular fragments, as it establishes a 1,5-relationship between functional groups and concurrently creates two new stereocenters and a double bond. researchgate.net This double bond can then be further functionalized through various transformations like dihydroxylation or epoxidation. rsc.org

Table 1: Examples of Mukaiyama Aldol Reactions

| Silyl Enol Ether | Carbonyl Compound | Lewis Acid | Product | Diastereoselectivity | Yield (%) |

| Silyl enol ether of cyclohexanone (B45756) | Benzaldehyde | TiCl₄ | β-hydroxyketone | threo:erythro = 63:19 | 82 |

| Silyl dienol ether 8 | Vinylogous aldehyde 9 | Oxazaborolidinone catalyst 10 | Secondary alcohol 11 | Single diastereomer | 89 mdpi.com |

Data compiled from multiple sources. wikipedia.orgmdpi.com

Silyl vinyl ethers serve as effective nucleophiles in Michael additions, a conjugate addition reaction to α,β-unsaturated carbonyl compounds. wikipedia.org This reaction provides a powerful method for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents. The reaction is often catalyzed by Lewis acids to enhance the electrophilicity of the Michael acceptor.

The scope of the Michael addition can be broad with respect to both the silyl vinyl ether and the α,β-unsaturated compound. However, the inherent electrophilicity of the Michael acceptor can be a limiting factor, with α,β-unsaturated esters being less reactive than the corresponding ketones or aldehydes. acs.org Recent advancements have focused on the development of highly enantioselective catalytic systems for Michael additions, expanding their utility in asymmetric synthesis. acs.orgtohoku.ac.jp For instance, diphenylprolinol silyl ethers have been shown to be efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes. tohoku.ac.jp

Table 2: Scope of Asymmetric Michael Addition of Aldehydes to Nitroalkenes

| Aldehyde (Michael Donor) | Nitroalkene (Michael Acceptor) | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) |

| Propanal | (E)-Nitrostyrene | 95:5 | 99 | 97 tohoku.ac.jp |

| Propanal | (Z)-Nitrostyrene | 94:6 | 99 | 95 tohoku.ac.jp |

| n-Butanal | (E)-Nitrostyrene | 95:5 | 99 | 98 tohoku.ac.jp |

| Isovaleraldehyde | (E)-Nitrostyrene | 97:3 | 99 | 97 tohoku.ac.jp |

Data sourced from a study on diphenylprolinol silyl ether organocatalysts. tohoku.ac.jp

Silyl vinyl ethers can be alkylated by various electrophiles, including tertiary, allylic, and benzylic halides, in the presence of a Lewis acid. wikipedia.org This reaction is particularly efficient with electrophiles that can form stable carbocations, such as tertiary alkyl halides. wikipedia.org The Lewis acid, for example, titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), facilitates the formation of the carbocation, which is then attacked by the nucleophilic this compound. wikipedia.org

The reaction of silyl ethers with tertiary, benzylic, or allylic substituents with strong acids like HBr or HI often proceeds through an SN1 mechanism due to the formation of relatively stable carbocation intermediates. libretexts.org In some cases, the substitution of silyl ethers, particularly secondary benzylic silyl ethers, can proceed via an SN1 mechanism, leading to racemic products. mdpi.com Recent developments have also shown the direct arylation of pyridylmethyl silyl ethers via a deprotonative cross-coupling process. acs.org

Table 3: Lewis Acid-Catalyzed Alkylation of Silyl Vinyl Ethers

| This compound | Electrophile | Lewis Acid | Product Type |

| Generic this compound | Tertiary Alkyl Halide | TiCl₄ or SnCl₄ | α-Alkylated Carbonyl Compound wikipedia.org |

| Generic this compound | Allylic Halide | Lewis Acid | γ,δ-Unsaturated Carbonyl Compound wikipedia.org |

| Generic this compound | Benzylic Halide | Lewis Acid | α-Benzylated Carbonyl Compound wikipedia.org |

The Mannich reaction is a three-component condensation involving an enolizable carbonyl compound (or its equivalent, like a this compound), a non-enolizable aldehyde (often formaldehyde), and a primary or secondary amine or ammonia. quizgecko.com This reaction leads to the formation of β-amino carbonyl compounds, known as Mannich bases. quizgecko.com When silyl vinyl ethers are used as the enolate source, the reaction is often referred to as a Mannich-type reaction.

Catalytic, asymmetric Mannich-type reactions have been developed using various metal complexes. For instance, a copper(II) triflate-chiral diamine complex can catalyze the reaction between N-acylimino esters and silyl vinyl ethers to produce Mannich adducts with high yields and enantioselectivities. acs.orgnih.gov This methodology is applicable to a wide range of silyl enol ethers derived from ketones, esters, and thioesters. acs.orgnih.gov In some cases, pre-formed iminium salts are reacted with silyl vinyl ethers. quizgecko.com

Table 4: Catalytic Asymmetric Mannich-type Reaction of N-Acylimino Esters

| Silyl Enol Ether Source | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) |

| Ketones | High | High | High acs.orgnih.gov |

| Esters | High | High | High acs.orgnih.gov |

| Thioesters | High | High | High acs.orgnih.gov |

| α-Methyl substituted | High (syn) | High | High acs.orgnih.gov |

| α-Benzyloxy substituted | High (syn) | High | High acs.orgnih.gov |

Data based on reactions catalyzed by a Cu(OTf)₂-chiral diamine complex. acs.orgnih.gov

A silver-catalyzed intermolecular cross-coupling of silyl enol ethers has been developed for the efficient synthesis of 1,4-diketones. organic-chemistry.orgorganic-chemistry.org This method demonstrates good functional group tolerance and provides a scalable route to these valuable synthetic intermediates. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds via a one-electron process involving free radical species, with an oxidant like bromobenzene (B47551) (PhBr). organic-chemistry.orgacs.org

The optimization of reaction conditions has identified silver(I) fluoride (B91410) (AgF) as an effective catalyst in acetonitrile (B52724) (MeCN) at room temperature. organic-chemistry.org This protocol allows for the controlled cross-coupling of two different silyl enol ethers in near-stoichiometric amounts, which can be a challenge in other cross-coupling methods. acs.org The utility of this method has been demonstrated through gram-scale reactions. organic-chemistry.org

Table 5: Silver-Catalyzed Cross-Coupling of Silyl Enol Ethers

| Silyl Enol Ether 1 | Silyl Enol Ether 2 | Catalyst | Oxidant | Solvent | Product | Yield (%) |

| ((1-(4-methoxyphenyl)vinyl)oxy)trimethylsilane | trimethyl((1-phenylvinyl)oxy)silane (B84046) | AgF | PhBr | CH₃CN | 1-(4-methoxyphenyl)-4-phenylbutane-1,4-dione | 72 organic-chemistry.org |

| 1a | 2a | AgF | Oxidant | CH₃CN | 3a | 64 (gram-scale) nih.gov |

Data from a study on silver-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov

Mannich Reactions

Cycloaddition Reactions

Cycloaddition reactions represent a powerful class of pericyclic reactions for the construction of cyclic compounds. Silyl vinyl ethers, acting as the electron-rich component, readily engage in these reactions with various electron-deficient partners.

The [2+2] cycloaddition of silyl vinyl ethers with alkenes or alkynes provides a direct route to functionalized cyclobutane (B1203170) and cyclobutene (B1205218) rings. researchgate.net These four-membered rings are not only present in various biologically active molecules but also serve as versatile synthetic intermediates. researchgate.net The reaction typically proceeds through a stepwise mechanism involving a zwitterionic intermediate, especially when catalyzed by a Lewis acid. researchgate.netharvard.edu

The stereochemical outcome of [2+2] cycloadditions involving silyl vinyl ethers is a critical aspect, often influencing the strategic choice of this reaction in a synthetic sequence. The formation of stereoisomers is a key consideration, and the diastereoselectivity can be controlled by the reaction conditions and the nature of the substrates and catalysts. researchgate.netresearchgate.net

In many Lewis acid-catalyzed [2+2] cycloadditions of silyl enol ethers with α,β-unsaturated esters, a high degree of trans-stereoselectivity in the resulting cyclobutane is observed. researchgate.net However, the cycloaddition step itself can proceed in a non-stereospecific manner. researchgate.net The stereoselectivity is influenced by the potential for equilibration of intermediates. For instance, in reactions catalyzed by ethylaluminium dichloride, the diastereoselectivity can be switched by allowing the reaction to reach equilibrium. researchgate.net

The geometry of the this compound can also play a role. For example, (Z)-silyl enolates can selectively produce erythro isomers, while (E)-silyl enolates give rise to threo isomers in certain reactions. scite.ai Furthermore, the choice of catalyst can be pivotal in determining the stereochemical outcome. Chiral Lewis acids have been developed to achieve enantioselective [2+2] cycloadditions, affording chiral cyclobutanes with high enantiomeric excess. researchgate.netmdpi.com

| Reactants | Catalyst/Conditions | Major Product Stereochemistry | Reference |

| Silyl enol ether + α,β-unsaturated ester | Ethylaluminium dichloride | trans | researchgate.net |

| (Z)-Silyl enolate + Allylic alcohol + NIS | - | erythro | scite.ai |

| (E)-Silyl enolate + Allylic alcohol + NIS | - | threo | scite.ai |

| Vinyl ether + Trifluoroethyl acrylate | Chiral oxazaborolidine-AlBr3 complex | Enantiomerically enriched | researchgate.net |

A variety of catalyst systems have been developed to promote the [2+2] cycloaddition of silyl vinyl ethers. Lewis acids are the most common catalysts, activating the electron-deficient partner and facilitating the stepwise cycloaddition pathway. researchgate.netresearchgate.net

Common Lewis acid catalysts include:

Aluminum-based Lewis acids: Ethylaluminium dichloride (EtAlCl₂) and trimethylaluminum (B3029685) have been shown to be effective. researchgate.net Chiral aluminum bromide complexes have also been used for highly enantioselective reactions. mdpi.com

Triflic imide (Tf₂NH): This strong Brønsted acid can efficiently catalyze the [2+2] cycloaddition of silyl enol ethers with acrylates, offering an environmentally benign option. researchgate.netresearchgate.net

Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃): These have been identified as efficient Lewis acids for promoting formal (3+2) and (4+3) cycloadditions with bicyclo[1.1.0]butanes. nih.gov

Transition metal catalysts have also emerged as powerful tools for these transformations.

Platinum(II) catalysts: PtCl₂ has been shown to catalyze the intermolecular [2+2] cycloaddition of alkynes with alkenes. beilstein-journals.org Platinum(II) complexes are also effective in catalyzing cycloadditions involving allenes. beilstein-journals.org

Gold(I) catalysts: Gold(I) complexes are efficient in catalyzing a range of cycloaddition reactions, including [2+2] cycloadditions of allenes and enol ethers. mdpi.combeilstein-journals.org The use of a phosphite-based gold(I) catalyst can lead to the exclusive formation of cis adducts in certain reactions. mdpi.com

| Catalyst Type | Specific Catalyst Example | Reactant Types | Reference |

| Aluminum Lewis Acid | Ethylaluminium dichloride (EtAlCl₂) | Silyl enol ether + α,β-unsaturated ester | researchgate.net |

| Brønsted Acid | Triflic imide (Tf₂NH) | Silyl enol ether + Acrylate | researchgate.netresearchgate.net |

| Lanthanide Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Silyl enol ether + Bicyclo[1.1.0]butane | nih.gov |

| Platinum Catalyst | Platinum(II) chloride (PtCl₂) | Alkyne + Alkyne | beilstein-journals.org |

| Gold Catalyst | Phosphite-based Gold(I) complex | N-allenylsulfonamide + Enol ether | mdpi.com |

Silyl vinyl ethers can undergo [3+2] cycloaddition reactions with diazo compounds, which serve as three-atom components, to construct five-membered rings. These reactions are often catalyzed by transition metals, which form metal carbene intermediates from the diazo compounds. ccspublishing.org.cnnih.gov The this compound then acts as a nucleophile, attacking the electrophilic metal carbene. nih.gov

A notable example is the asymmetric [3+2] cycloaddition of α-diazo pyrazoleamides with 2-siloxy-1-alkenes, catalyzed by a chiral N,N'-dioxide-Ni(II) complex. ccspublishing.org.cn This reaction proceeds through the formation of a chiral nickel carbenoid intermediate, leading to dihydrofuran O,O-acetal derivatives in good yields and with high enantioselectivity. ccspublishing.org.cn

In some cases, the reaction can be initiated by photocatalysis, where the single-electron oxidation of an electron-rich alkene enables a nucleophilic interception by the vinyl diazo compound. nih.govresearchgate.net This represents a departure from the traditional electrophilic behavior of diazo compounds. nih.gov

The Alder-ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org Silyl vinyl ethers can participate in Alder-ene type reactions, although this is a less common transformation compared to their participation in cycloadditions.

A key feature of some Alder-ene reactions involving silyl-substituted compounds is the activation of specific C-H bonds. For instance, in silylallenes, the presence of the silyl group is critical for the facile and selective activation of an allenic C(sp²)-H bond over an allylic C(sp³)-H bond. researchgate.net This unusual reactivity is attributed to the lower bond dissociation energy of the α-C(sp²)-H bond in silylallenes. researchgate.net

Stereoselectivity in [2+2] Cycloadditions

[3+2] Cycloadditions with Diazo Compounds

Rearrangement Processes

Silyl vinyl ethers are key substrates in several important rearrangement reactions, most notably variations of the Claisen rearrangement. These harvard.eduharvard.edu-sigmatropic rearrangements are powerful tools for stereoselective carbon-carbon bond formation.

The Ireland-Claisen rearrangement involves the reaction of an allylic carboxylate with a strong base to form a lithium enolate, which is then trapped with a silylating agent like chlorotrimethylsilane (B32843) to form a silyl ketene (B1206846) acetal (B89532). wikipedia.org This intermediate then undergoes a harvard.eduharvard.edu-sigmatropic rearrangement. wikipedia.orgbolivianchemistryjournal.org The stereochemistry of the newly formed carbon-carbon bond is controlled by the geometry of the silyl ketene acetal, which in turn is influenced by the reaction conditions used for its formation. wikipedia.org

Another important rearrangement is the Johnson-Claisen rearrangement, which is the reaction of an allylic alcohol with an orthoester to yield a γ,δ-unsaturated ester. wikipedia.org While this reaction often requires high temperatures, the use of silyl enol ethers in related processes can offer milder reaction conditions. redalyc.org

More recently, catalytic C-O coupling/Claisen cascade reactions have been developed. acs.org These reactions can be initiated by the interception of vinyl carbocations with allyl ethers, catalyzed by borate (B1201080) salts, leading to a charge-accelerated harvard.eduharvard.edu rearrangement of a silyloxonium cation. acs.org Silyl enol ethers can participate in these cascades, showing a high preference for C-O bond formation to generate divinyl ether intermediates which then rearrange. acs.org

Ireland-Claisen Rearrangement of Silyl Ketene Acetals

Ring Contraction Reactions

Cyclic silyl enol ethers can undergo regiocontrolled one-carbon ring contractions. wikipedia.org These reactions are often mediated by electron-deficient sulfonyl azides, such as perfluorobutanesulfonyl azide (B81097). nih.gov The reaction proceeds through an initial chemoselective, uncatalyzed [3+2] cycloaddition of the azide to the silyl enol ether. This is followed by the loss of dinitrogen and subsequent alkyl migration, resulting in the formation of ring-contracted products in good yields. wikipedia.orgnih.gov

The regioselectivity of the ring contraction can be controlled by the methods used to generate the silyl enol ether. nih.gov Furthermore, the stereochemistry of the substrate can direct the outcome of the reaction, leading to stereoselective formation of the ring-contracted product. wikipedia.orgnih.gov For example, a silyl enol ether derived from (S)-carvone undergoes rearrangement to furnish the trans diastereomer with high selectivity. nih.gov This stereochemical outcome is attributed to the preferential formation of a triazoline intermediate on the less hindered face of the molecule, followed by stereospecific vinyl migration. nih.gov

Oxidation Reactions

The electron-rich double bond of silyl vinyl ethers is susceptible to oxidation, providing a pathway to various functionalized carbonyl compounds. The choice of oxidant and reaction conditions can lead to selective transformations.

Selective Oxidation with Peroxides (e.g., H2O2 / Peroxotungstophosphate)

The oxidation of silyl enol ethers using aqueous hydrogen peroxide (H₂O₂) has been successfully achieved using peroxotungstophosphate (PCWP) as a catalyst. acs.orgacs.org This method provides a novel route for the transformation of silyl enol ethers into α-hydroxy carbonyl compounds. acs.orgsemanticscholar.org

For instance, the oxidation of acyclic silyl enol ethers like 1-[(trimethylsilyl)oxy]-1-octene in a mixed solvent system of methanol (B129727) and dichloromethane (B109758) yields the corresponding 1-hydroxy-2-octanone. acs.orgacs.org However, if the reaction is conducted solely in dichloromethane, cleavage of the enol double bond occurs, leading to the formation of an aldehyde, such as heptanal. acs.orgacs.org Cyclic silyl enol ethers can also be converted into their respective α-hydroxy ketones in moderate to good yields under similar conditions. acs.orgacs.org

The proposed mechanism for the PCWP-catalyzed oxidation of vinyl ethers with hydrogen peroxide involves the initial formation of an epoxy ether intermediate. This intermediate then undergoes a reaction with water or an alcohol, leading to the cleavage of the oxirane ring's O-C bond, which results in the formation of an α-hydroxy aldehyde or its equivalent. acs.org

Table 2: Oxidation of Silyl Enol Ethers with H₂O₂/PCWP

| Substrate | Solvent | Product(s) | Yield(s) | Reference |

| 1-[(trimethylsilyl)oxy]-1-octene | Methanol/Dichloromethane | 1-hydroxy-2-octanone | 72% | acs.org |

| 1-[(trimethylsilyl)oxy]-1-octene | Dichloromethane | Heptanal | 71% | acs.org |

| Cyclic Silyl Enol Ethers | Methanol/Dichloromethane | α-Hydroxy Ketones | 48-71% | acs.org |

Ozonolysis and Formation of Cyclic Peroxides

The ozonolysis of unsaturated compounds is a well-established method for introducing a peroxide functional group. beilstein-journals.orgnih.gov In the case of silyl-substituted alkenes, the reaction with ozone can proceed in an "addition-type" manner, leading to the formation of α-silylperoxy carbonyl compounds without the typical cleavage of the carbon-carbon double bond. researchgate.net

This unique reactivity has been utilized in the synthesis of synthetically versatile products. For example, the ozonolysis of γ-silyl allylic alcohols can yield α-formyl silyl peroxides. These intermediates can then be used as precursors for stereochemically defined triol derivatives through subsequent alkylation and reduction of the peroxide moiety. remspec.com

Computational studies suggest that the addition-type ozone oxidation of silylalkenes proceeds through a nih.govorganic-chemistry.org-Brook rearrangement-type silyl migration of the primary ozonide. researchgate.net In contrast, the ozonolysis of α-alkoxysilylalkenes follows a cleavage-type pathway, affording silacarboxylic acid esters in excellent yields via a 1,3-cycloelimination of the primary ozonide before any silyl migration can occur. researchgate.net The cross-ozonolysis of enol ethers with ketones like cyclohexanone can also be employed to synthesize 1,2,4-trioxolanes. beilstein-journals.orgnih.gov

Other Functional Group Transformations

Beyond their common use in carbon-carbon bond formation, silyl vinyl ethers can be converted into other important functional groups, expanding their synthetic utility.

The reaction of silyl vinyl ethers with halogens provides a direct route to α-halo ketones. wikipedia.org This transformation is synthetically valuable as α-halo ketones are versatile precursors for many other compounds. The reaction proceeds by the electrophilic attack of the halogen on the electron-rich double bond of the silyl enol ether. The resulting intermediate then eliminates the silyl group to afford the final product. For instance, the halogenation of a silyl enol ether can yield a haloketone. wikipedia.org

The choice of halogenating agent can influence the reaction's outcome. Common reagents include elemental halogens like bromine (Br₂) and chlorine (Cl₂), as well as other electrophilic halogen sources. For example, α-bromoketones have been synthesized from their corresponding vic-1,2-dibromides, which can be formed from silyl enol ethers. mdpi.com

| Substrate | Halogenating Agent | Product | Reference |

| Silyl enol ether | Halogen (e.g., Br₂, Cl₂) | α-Haloketone | wikipedia.org |

| vic-1,2-dibromide | (formed from silyl enol ether) | α-Bromoketone | mdpi.com |

This table summarizes the halogenation reactions of silyl vinyl ethers, leading to the formation of α-halo ketones.

Silyl vinyl ethers can undergo sulfenylation to produce α-sulfenylated carbonyl compounds. This reaction typically involves an electrophilic sulfur reagent, such as a sulfenyl chloride (R-SCl). wikipedia.org The reaction of a silyl enol ether with phenylsulfenyl chloride (PhSCl) results in a carbonyl compound with a phenylthio group at the alpha position. wikipedia.org In this process, the electrophilic sulfur atom of PhSCl is attacked by the silyl enol ether, and the chloride ion that is released subsequently removes the trimethylsilyl (B98337) group. wikipedia.org

Another approach involves the use of N-(phenylthio)succinimide in the presence of an acid catalyst like p-toluenesulfonic acid in acetonitrile to achieve the α-sulfenylation of acylsilanes, which can be derived from silyl enol ethers. researchgate.net

| Substrate | Sulfenylating Agent | Product | Reference |

| Silyl enol ether | Phenylsulfenyl chloride (PhSCl) | α-Phenylthio carbonyl compound | wikipedia.org |

| Acylsilane (from silyl enol ether) | N-(Phenylthio)succinimide / p-toluenesulfonic acid | α-Sulfenylated acylsilane | researchgate.net |

This table illustrates the sulfenylation of silyl vinyl ethers and their derivatives to yield α-sulfenylated carbonyl compounds.

The hydrolysis of silyl vinyl ethers regenerates the corresponding carbonyl compound (a ketone or aldehyde) and produces a silanol, which typically dimerizes to a disiloxane. wikipedia.org This reaction is fundamental as it often serves as the final step in synthetic sequences where the silyl enol ether is used as a masked enolate. The hydrolysis can be catalyzed by acid. acs.orgacs.org

The mechanism involves the attack of a water molecule on the silicon atom of the silyl enol ether. wikipedia.org The rate of this acid-catalyzed hydrolysis can be significantly influenced by the substituents on the silicon atom; for example, changing from a trimethylsilyl (TMS) group to a triethylsilyl (TES) or a triisopropylsilyl (TIPS) group can decrease the hydrolysis rate by orders of magnitude. nih.gov The rate-determining step in the acid-catalyzed hydrolysis of vinyl ethers is the protonation of the β-carbon atom. nih.gov

| This compound | Conditions | Products | Reference |

| General this compound | Water | Carbonyl compound + Disiloxane | wikipedia.org |

| tert-Butyldimethylsilyl vinyl ethers | 50% CH₃CN-H₂O, Acid catalysis | Carbonyl compound | acs.org |

| Trimethylsilyl vinyl ethers | 50% CH₃CN-H₂O, Acid catalysis | Carbonyl compound | acs.org |

This table presents the hydrolysis of silyl vinyl ethers back to their parent carbonyl compounds under various conditions.

Sulfenylation

Generation of Reactive Intermediates from Silyl Vinyl Ethers

Silyl vinyl ethers serve as stable and isolable precursors to more reactive species, which can then be used in a wide array of chemical transformations.

Lithium enolates can be generated from silyl vinyl ethers through a transmetalation reaction. thieme-connect.dee-bookshelf.de A common method involves the reaction of a silyl enol ether with an organolithium reagent, such as methyllithium (B1224462) (MeLi). wikipedia.orgmsu.edu This reaction proceeds via nucleophilic attack of the methyl group on the silicon atom, displacing the enolate as its lithium salt and forming the volatile and inert byproduct tetramethylsilane. wikipedia.orgmsu.edu This method is advantageous because it avoids the formation of strongly basic byproducts that can interfere with subsequent reactions. msu.edu Besides methyllithium, other bases like lithium amides can also be employed for the cleavage of silyl enol ethers to form lithium enolates. researchgate.net

The generated lithium enolates are highly reactive nucleophiles used in various C-C bond-forming reactions, including alkylations and aldol additions. 182.160.97

| This compound | Reagent | Product | Byproduct | Reference |

| Trimethylsilyl enol ether | Methyllithium (MeLi) | Lithium enolate | Tetramethylsilane | wikipedia.orgthieme-connect.demsu.edu |

| Silyl enol ether | Lithium amides | Lithium enolate | - | researchgate.net |

This table details the generation of reactive lithium enolates from silyl vinyl ethers.

Silyl vinyl ethers can be converted into vinyl triflates (vinyl trifluoromethanesulfonates). nsf.gov Vinyl triflates are valuable synthetic intermediates, particularly in cross-coupling reactions, due to the excellent leaving group ability of the triflate group. orgsyn.org The synthesis is typically achieved by reacting the corresponding ketone with triflic anhydride (B1165640). orgsyn.orgresearchgate.net While direct triflation of ketones can sometimes lead to issues with regioselectivity, the use of a pre-formed silyl enol ether can offer better control. flvc.org The reaction of a ketone enolate with triflic anhydride yields the vinyl triflate. organic-chemistry.org

These vinyl triflates can then participate in various palladium-catalyzed coupling reactions, for instance, with phenols to form aryl enol ethers. rsc.org

| Starting Material | Reagent | Product | Reference |

| Ketone (via enolate) | Triflic anhydride | Vinyl triflate | orgsyn.orgresearchgate.net |

| Ketone enolate | Triflic anhydride | Vinyl triflate | organic-chemistry.org |

| Silyl enol ether | (Implied two steps: hydrolysis then triflation) | Vinyl triflate | nsf.gov |

This table summarizes the synthesis of vinyl triflate derivatives, often proceeding via an enolate intermediate which can be sourced from a this compound.

Iv. Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Transition States

Understanding the precise sequence of events at the molecular level is crucial for controlling and optimizing reactions involving silyl (B83357) vinyl ethers. Mechanistic studies focus on mapping the energy landscape of a reaction, identifying key intermediates and the transition states that connect them. This knowledge allows for rationalizing observed product distributions and predicting how changes in substrates, catalysts, or conditions will influence the reaction course.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving silyl vinyl ethers. sioc-journal.cnorganic-chemistry.org By calculating the electronic structure and energies of molecules, DFT allows for the optimization of reactant, intermediate, transition state, and product geometries, providing a detailed picture of the reaction pathway. sioc-journal.cn

A notable application of DFT is in the study of Frustrated Lewis Pair (FLP) catalyzed hydrogenation of silyl enol ethers. For the hydrogenation of trimethyl((1-phenylvinyl)oxy)silane (B84046) catalyzed by an FLP generated from ethylbis(perfluorophenyl)borane and tri-tert-butylphosphine, DFT calculations (using the M06-2X functional) have been employed to map out the entire Gibbs free energy profile. sioc-journal.cn These studies suggest the reaction proceeds through FLP formation, hydrogen activation, proton transfer, and finally, hydride transfer. sioc-journal.cn The calculations successfully identified the proton transfer as the rate-determining step. sioc-journal.cn

DFT has also been instrumental in understanding rearrangement reactions. In a main group-catalyzed C-O coupling/Claisen cascade reaction, DFT calculations revealed that a cationic rearrangement pathway has a significantly lower energy barrier than the neutral pathway. organic-chemistry.orgacs.org Specifically, the transition state for the cationic organic-chemistry.orgorganic-chemistry.org rearrangement was found to be 15.3 kcal/mol lower in Gibbs free energy than the transition state for the neutral Claisen rearrangement (ΔG‡ = 13.6 kcal/mol for cationic vs. 28.9 kcal/mol for neutral). acs.org This charge-acceleration effect, supported by DFT, explains the facility of the reaction under catalytic conditions. organic-chemistry.orgacs.org Similarly, DFT calculations have been used to explore the proton affinities of various substituted phenyl vinyl ethers to correlate electronic structure with hydrolysis rates. nih.gov

In the realm of cycloadditions, DFT calculations using the Becke3LYP functional and the 6-31G* basis set have been used to locate transition structures for reactions between silyl vinyl ethers and various dienes and dipoles. acs.org These computational models accurately predict conformational preferences in the transition state. acs.org Furthermore, DFT has been applied to investigate the mechanism of palladium-catalyzed copolymerization of ethylene (B1197577) with vinyl ethers, using functionals like B3PW91 to elucidate the insertion selectivity. mdpi.com

Table 1: Selected DFT Functionals and Basis Sets in Silyl Vinyl Ether Research This table is interactive. Users can sort columns by clicking on the headers.

| Reaction Type | DFT Functional | Basis Set | System Studied | Key Insight | Reference(s) |

|---|---|---|---|---|---|

| FLP Hydrogenation | M06-2X | 6-31+G(d), 6-311++G(d,p) | Trimethyl((1-phenylvinyl)oxy)silane + H₂ | Proton transfer is the rate-determining step. | sioc-journal.cn |

| Cationic Claisen Rearrangement | B3LYP (various) | 6-31G(d) (various) | Allyl silyloxonium cation | Cationic pathway has a significantly lower activation barrier (ΔΔG‡ ≈ 15.3 kcal/mol) than the neutral pathway. | organic-chemistry.orgacs.org |

| Diels-Alder Cycloaddition | Becke3LYP | 6-31G* | This compound + Butadiene | anti conformation of the enol ether is favored in the transition state. | acs.org |

| Copolymerization | B3PW91, B3PW91-D3 | LanL2DZ, 6-31G*, Stuttgart/Dresden ECP, 6-311G(d,p) | Ethylene + Ethyl vinyl ether | Favorable 1,2-insertion of vinyl ether is due to hydrogen bonding interactions with the catalyst ligand. | mdpi.com |

The stereochemical course of reactions involving silyl vinyl ethers is a critical aspect of their synthetic utility, and understanding the factors that govern diastereoselectivity is paramount. The geometry of the this compound (E vs. Z), the nature of the reactants, and the reaction conditions all play a role in determining the spatial arrangement of the newly formed stereocenters.

In cycloaddition reactions, the conformation of the this compound within the transition state is a key determinant of stereoselectivity. Computational studies have shown that for Diels-Alder and 1,3-dipolar cycloadditions, the this compound preferentially adopts an anti (or s-trans) conformation in the transition state, even though the syn conformation is more stable in the ground state. acs.org This preference, driven by electrostatic and steric effects, is consistent with experimentally observed stereoselectivities in reactions involving chiral enol ethers. acs.org

Aldol-type reactions of silyl vinyl ethers also exhibit predictable stereoselectivity. For instance, a highly diastereoselective aldol (B89426) reaction governed by a bulky tris(trimethylsilyl)silyl "super silyl" group has been developed. rsc.org The reaction of (Z)-tris(trimethylsilyl)silyl enol ethers with aldehydes, catalyzed by triflimide (HNTf₂), provides α,β-dioxyaldehydes with high syn-selectivity. rsc.org When an optically pure aldehyde like (R)-2-phenylpropanal is used, the reaction proceeds with excellent Felkin control, yielding products with three adjacent stereocenters in high diastereomeric ratios (up to >99:1 syn-syn). rsc.org

The Prins cyclization of homoallylic alcohol-derived silyl enol ethers to form tetrahydropyran-4-ones is also highly diastereoselective. acs.org The major products are consistent with cyclization occurring through chair-like transition states where bulky substituents adopt pseudo-equatorial positions to minimize steric strain. acs.org The Z-configuration of the enol ether is translated into a specific stereocenter at the C-3 position of the resulting ring. acs.org

Table 2: Diastereoselectivity in this compound Reactions This table is interactive. Users can sort columns by clicking on the headers. | Reaction Type | this compound | Reactant | Diastereomeric Ratio (dr) | Key Factor | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Aldol Reaction | (Z)-"Super Silyl" Enol Ether | Aliphatic Aldehydes | up to 98:2 (syn:anti) | "Super silyl" directing group | rsc.org | | Aldol Reaction | (Z)-"Super Silyl" Enol Ether | (R)-2-phenylpropanal | >99:1 (syn-syn) | Felkin control + silyl group | rsc.org | | Hydrovinylation | (E)-2-Trialkylsilyloxy-1,3-diene | Ethylene | up to 99% ee | Chiral Co-catalyst (DIOP, BDPP) | nsf.gov | | Prins Cyclization | Homoallylic Silyl Enol Ether | Internal Aldehyde | single diastereomer observed | Chair-like transition state | acs.org | | Cationic Rearrangement | Diaryl Vinyl Tosylate | Crotyl Allyl Ether | >20:1 | Kinetic control of nucleophilic addition to vinyl cation | acs.org |

Density Functional Theory (DFT) Applications in this compound Chemistry

Specific Mechanistic Insights

Delving deeper into specific reaction classes reveals a rich diversity of mechanistic behavior, from metal-free hydrogenations involving novel bond activation to pericyclic rearrangements where the timing of bond formation and breakage is finely balanced.

The hydrogenation of silyl enol ethers can be achieved without transition metals using Frustrated Lewis Pairs (FLPs). sioc-journal.cn An FLP, typically consisting of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct due to steric hindrance, can activate small molecules like H₂. sioc-journal.cnmdpi.com

A detailed mechanism for the hydrogenation of trimethyl((1-phenylvinyl)oxy)silane, catalyzed by the FLP t-Bu₃P/B(C₆F₅)₃, has been elucidated by DFT studies. sioc-journal.cn The catalytic cycle involves four key stages:

FLP Formation: The Lewis acid and base form a non-covalently bound "encounter complex". sioc-journal.cnuzh.ch

Hydrogen Activation: The FLP heterolytically cleaves the H-H bond. This occurs via simultaneous electron donation from the Lewis base (P) to the σ* orbital of H₂ and from the σ orbital of H₂ to the empty orbital of the Lewis acid (B). sioc-journal.cnacs.org This results in the formation of a phosphonium (B103445) proton [t-Bu₃PH]⁺ and a borohydride (B1222165) [HB(C₆F₅)₃]⁻.

Hydride Transfer: The borohydride transfers a hydride to the resulting α-silyloxy carbocation intermediate. This step is calculated to be barrierless and highly exothermic, completing the hydrogenation. sioc-journal.cn

This mechanistic understanding highlights that the concentrations of both H₂ and the silyl enol ether substrate significantly impact the reaction rate. sioc-journal.cn

A fundamental question in many pericyclic reactions is whether all bond-forming and bond-breaking events occur simultaneously in a single, concerted transition state, or sequentially through one or more intermediates in a stepwise process.

Similarly, Diels-Alder cycloadditions involving silyl vinyl ethers are also typically viewed as concerted reactions. acs.org However, the transition state can be highly asynchronous, meaning that the formation of the two new sigma bonds is not perfectly synchronized. uzh.ch

In contrast, some photocycloadditions of silyl-tethered alkenes are proposed to occur via a stepwise radical mechanism. acs.org This pathway involves the formation of a 1,4-diradical intermediate, which is consistent with the requirement for radical-stabilizing groups on the alkene and explains the observed product distributions in cross-cycloaddition experiments. acs.org The choice between a concerted or stepwise pathway can sometimes be ambiguous, with computational studies showing that the two pathways can merge, leading to a single rate-limiting transition state that has characteristics of both. nih.gov

Novel reaction cascades involving silyl vinyl ethers have been developed based on the generation and interception of highly reactive vinyl carbocation intermediates. organic-chemistry.orgacs.org A recently reported methodology uses commercially available borate (B1201080) salts, such as [Li]⁺[B(C₆F₅)₄]⁻, to catalyze a C-O coupling/Claisen cascade reaction. organic-chemistry.orgacs.orgcaltech.edu

The proposed mechanism, supported by experimental and computational evidence, proceeds as follows: acs.org

Vinyl Cation Formation: A vinyl tosylate is ionized by the Lewis acidic catalyst to generate a vinyl carbocation. The need for stabilizing aryl groups on the substrate underscores the formation of this high-energy intermediate. acs.orgescholarship.org

Carbocation Interception (C-O Coupling): A weakly nucleophilic allyl silyl ether traps the electrophilic vinyl carbocation. This forms a key silyloxonium intermediate. acs.orgcaltech.edu This step is a C-O bond formation, and control experiments have ruled out alternative pathways like Lewis acid activation of the allyl ether followed by attack from an enol species. acs.org

Charge-Accelerated organic-chemistry.orgorganic-chemistry.org Rearrangement: The resulting cationic silyloxonium intermediate undergoes a facile, concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic (Claisen) rearrangement. acs.orgresearchgate.netfigshare.com As confirmed by DFT, the positive charge significantly lowers the activation barrier for this step compared to a neutral Claisen rearrangement, allowing the reaction to proceed rapidly at room temperature once the intermediate is formed. acs.org

Desilylation: The rearranged intermediate is desilylated by a base present in the reaction mixture (e.g., LiHMDS) to yield the final ketone product and regenerate the catalyst. acs.org

This strategy demonstrates the synthetic power of intercepting transient vinyl carbocations with silyl ether nucleophiles to enable complex transformations that build sterically hindered C-C bonds. organic-chemistry.orgacs.org

Copolymerization Mechanisms and Insertion Selectivity

The copolymerization of silyl vinyl ethers (SVEs) with non-polar monomers like olefins presents a significant challenge due to the disparate electronic properties of the monomers and the high propensity of vinyl ethers to undergo cationic homopolymerization. azom.com Mechanistic studies have focused on developing catalytic systems that can effectively incorporate SVEs into polyolefin chains via an insertion mechanism while suppressing competing pathways.

Research has demonstrated that late transition metal catalysts, particularly cationic palladium(II) α-diimine complexes, are effective for the copolymerization of olefins with silyl vinyl ethers. nih.govnih.gov Unlike the polymerization of some alkyl vinyl ethers which proceeds rapidly via a cationic mechanism, the copolymerization of SVEs with olefins like 1-hexene (B165129) using (α-diimine)PdMe+ catalysts is proposed to occur through an insertion/chain-walking mechanism. nih.gov Control experiments help to argue against purely cationic or radical mechanisms for this copolymerization process. nih.gov

The general insertion mechanism involves several key steps. Initially, the vinyl ether coordinates to the cationic metal center through its C=C bond, forming a π-complex. nih.gov This is followed by a migratory insertion of the double bond into the palladium-alkyl bond. For electron-rich olefins such as vinyl ethers, this process predominantly occurs in a 1,2-fashion. nih.govpnas.org Following insertion, the resulting metal-alkyl species can undergo further olefin insertion for chain growth. azom.com However, several competing deactivation or chain transfer pathways can occur, including β-hydride elimination and, notably in the case of related vinyltrialkoxysilanes, a β-silyl elimination mechanism that can be responsible for chain transfer and the formation of low molecular weight copolymers. acs.org

Computational studies, including Density Functional Theory (DFT) calculations, have provided deeper insight into the selectivity of these processes. For the palladium-catalyzed copolymerization of ethylene and vinyl ether, calculations have shown that 1,2-insertion is more favorable than 2,1-insertion. nih.gov This selectivity can be influenced by factors such as potential hydrogen bonding between the ether's oxygen atom and the catalyst's ancillary ligand. nih.gov The steric and electronic properties of the substituents on the vinyl ether are crucial; for instance, aryl-silyl vinyl ethers have been shown to favor insertion over cationic polymerization, enabling successful copolymerization. azom.com The choice of anion associated with the cationic catalyst has also been noted to have a significant effect on the insertion process. azom.com

Beyond insertion polymerization, silyl vinyl ethers can also be copolymerized through controlled cationic mechanisms. osaka-u.ac.jp For example, trimethylsilyl (B98337) vinyl ether (TMSVE) has been copolymerized with cyclic acetals. osaka-u.ac.jp These systems present their own mechanistic intricacies; weak Lewis bases like ethyl acetate (B1210297), which are often effective in living cationic polymerizations of other vinyl ethers, were found to be ineffective for TMSVE polymerization. osaka-u.ac.jp Furthermore, asymmetric ion-pairing catalysis has emerged as a sophisticated method for achieving stereoselective cationic polymerization of vinyl ethers, where computational studies help to elucidate the catalyst structure and establish key structure-reactivity relationships for controlling polymer tacticity. nih.govunc.edu

Detailed research findings on the copolymerization of silyl vinyl ethers are summarized in the tables below.

| Catalyst System | Silyl Ether Comonomer | Olefin | Max. Comonomer Incorporation (mol %) | Proposed Mechanism | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|---|

| (α-diimine)PdMe+ | CH2=CHOSiMe3 | 1-Hexene | Up to 20% | Insertion/Chain-walking | 1,2-insertion of the vinyl ether is a key step. | nih.gov |

| (α-diimine)PdMe+ | CH2=CHOSiPh3 | 1-Hexene | Up to 20% | Insertion/Chain-walking | Trapping of the post-insertion Pd-alkyl species by the olefin is faster than β-OSiPh3 elimination. | azom.comnih.gov |

| Cationic Pd(II) aryldiimine | Vinyltrialkoxysilanes* | Ethylene | 0.25 - 2.0% | Insertion Polymerization | β-silyl elimination identified as a primary chain transfer mechanism. | acs.org |

| Polymerization Type | Catalyst/Initiator Type | Selectivity Investigated | Key Finding | Reference |

|---|---|---|---|---|

| Insertion Copolymerization | Palladium Phosphine-Sulfonate Complex | Regioselectivity (1,2- vs. 2,1-insertion) | DFT calculations revealed that 1,2-insertion of vinyl ether is energetically more favorable than 2,1-insertion. | nih.gov |

| Insertion Polymerization | Generic Palladium Catalysts | Regioselectivity | Electron-rich olefins like vinyl ethers generally undergo 1,2-insertion. | pnas.org |

| Cationic Polymerization | Asymmetric Ion-Pairing Catalysis | Stereoselectivity (Tacticity) | Systematic variations in monomer steric parameters established structure-reactivity relationships for stereoselective copolymerization. | nih.govunc.edu |

| Cationic Terpolymerization | B(C6F5)3 | Sequence Control | Reaction of an aldehyde with a silyl monomer-derived oxonium ion generates a carbocation that selectively reacts with a vinyl ether. | acs.org |

V. Silyl Vinyl Ethers in Polymer Chemistry

Cationic Polymerization of Silyl (B83357) Vinyl Ethers

Cationic polymerization of vinyl ethers is a well-established method for producing polymers with controlled structures. Silyl vinyl ethers, as a class of vinyl ethers, are susceptible to cationic polymerization, a process initiated by a carbocationic species. nih.gov The electron-donating nature of the silyloxy group stabilizes the propagating carbocationic chain end, facilitating the polymerization process. nih.gov However, a key challenge in the polymerization of vinyl ethers, including silyl vinyl ethers, is the potential for side reactions, such as chain transfer, which can limit the molecular weight and broaden the molecular weight distribution of the resulting polymer. nih.govazom.com

Copolymerization with Olefins and Other Vinyl Monomers

Silyl vinyl ethers can be copolymerized with a variety of other monomers, including olefins and other vinyl monomers, to create copolymers with a range of properties. The ability to incorporate silyl vinyl ether units into a polymer backbone allows for the introduction of functional groups that can be later modified.

One notable example is the copolymerization of silyl vinyl ethers with olefins catalyzed by (α-diimine)PdMe+ complexes. nih.gov This system allows for the copolymerization of 1-hexene (B165129) with silyl vinyl ethers like triphenylthis compound (CH2=CHOSiPh3), resulting in copolymers containing up to 20 mol % of the this compound. nih.gov A key aspect of this process is the suppression of cationic homopolymerization of the vinyl ether, which is a common side reaction with highly electrophilic catalysts. azom.comnih.gov The mechanism is proposed to proceed via an insertion/chain-walking pathway. nih.gov The resulting copolymers can be desilylated to yield 1-hexene/vinyl alcohol copolymers. nih.gov

The reactivity in these copolymerizations is sensitive to the steric and electronic properties of the this compound. azom.com For instance, with (α-diimine)PdMe+ as the catalyst, electron-rich alkyl vinyl ethers tend to undergo rapid cationic polymerization, whereas less electron-rich aryl-silyl vinyl ethers are more amenable to insertion copolymerization. azom.com

Furthermore, silyl vinyl ethers have been utilized in cationic terpolymerization. For example, 1,3-dioxa-2-silacycloalkanes have been terpolymerized with vinyl ethers and aldehydes using B(C6F5)3 as a catalyst. acs.org This reaction creates terpolymers with both acetal (B89532) and silyl ether moieties in the polymer backbone, which can be degraded under various conditions. acs.org The successful terpolymerization relies on the specific reactivity of each monomer, where the aldehyde reacts with the oxonium ion derived from the silyl monomer to generate a carbocation that can then react with the vinyl ether. acs.org

Controlled cationic copolymerization of trimethylsilyl (B98337) vinyl ether (TMSVE) with cyclic acetals has also been demonstrated to introduce silylacetal units into the polymer main chain. osaka-u.ac.jp These silylacetal units can be cleaved under mild acidic, basic, or fluoride (B91410) ion conditions, leading to the degradation of the polymer. osaka-u.ac.jp

Functionalized Oligomers and End-Group Control

A significant application of silyl vinyl ethers in cationic polymerization is the synthesis of functionalized oligomers with controlled end-groups. This is often achieved by using silyl enol ethers as chain-capping agents. whiterose.ac.uk In the cationic polymerization of vinyl ethers, the propagating carbocationic chain end can be alkylated by a silyl enol ether. researchgate.net This reaction effectively terminates the polymer chain and introduces a specific functional group at the chain end.

The efficiency of this end-capping reaction is influenced by several factors, including the reaction temperature, the concentration of the silyl enol ether, and the nature of the Lewis acid used as a co-initiator. whiterose.ac.uk Lower reaction temperatures generally favor the desired end-capping reaction over side reactions like elimination. whiterose.ac.ukresearchgate.net By carefully controlling these parameters, it is possible to achieve a high degree of chain-end functionality. whiterose.ac.uk For instance, in the cationic polymerization of isobutyl vinyl ether, using a high concentration of a silyl enol ether at a lower temperature suppressed termination reactions and produced oligomers with a high proportion of ester end-groups. whiterose.ac.uk

This strategy allows for the creation of telechelic oligomers, which are polymers with functional groups at both ends of the chain. These functionalized oligomers are valuable building blocks for synthesizing more complex polymer architectures, such as block copolymers and star polymers. researchgate.netgoogle.com For example, functional polymers can be designed to undergo triggered depolymerization when a silyl ether end-cap is cleaved by a specific stimulus, such as fluoride ions. nsf.gov

Synthesis of Poly(silyl ether)s (PSEs)

Poly(silyl ether)s (PSEs) are a class of silicon-containing polymers characterized by the presence of silyl ether (Si-O-C) linkages in their main chain. nih.gov These polymers are known for their thermal stability and hydrolytic degradability, making them promising materials for various applications. nih.govmdpi.com Several synthetic routes have been developed to produce PSEs.

Dehydrogenative Cross-Coupling Polymerization

Dehydrogenative cross-coupling polymerization is an environmentally friendly method for synthesizing PSEs, with hydrogen gas being the only byproduct. nih.govnih.gov This method typically involves the reaction of a diol with a dihydrosilane catalyzed by a transition metal complex. nih.gov

Various catalytic systems have been employed for this polymerization, including those based on iridium, manganese, and heavier alkaline earth metals. nih.govdicp.ac.cn For instance, iridium complexes with bisphosphine ligands have been used to catalyze the dehydrocoupling polymerization of AB-type silyl alcohol monomers, yielding PSEs with number-average molecular weights (Mn) up to 92.7 kDa. dicp.ac.cn Manganese-catalyzed dehydrogenative cross-coupling of bio-based diols like isosorbide (B1672297) with hydrosilanes has also been reported to produce PSEs with Mn values up to 17 kDa. researchgate.net

The properties of the resulting PSEs, such as thermal stability and glass transition temperature (Tg), can be influenced by the structure of the monomers and the catalyst used. mdpi.comdicp.ac.cn For example, PSEs with aromatic backbones tend to have higher Tg values than those with aliphatic backbones. mdpi.com

Hydrosilylation Polymerization

Hydrosilylation polymerization is another important route to PSEs, involving the addition of a Si-H bond across a C=O double bond. This reaction typically utilizes a dicarbonyl compound (like a diketone or dialdehyde) and a dihydrosilane in the presence of a catalyst. rsc.org

A variety of catalysts can be used, including transition metal complexes of ruthenium and rhodium, as well as more abundant and less expensive metals like manganese, zinc, and copper. rsc.org Metal-free catalysts such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) have also been shown to be effective. mdpi.comrsc.org

A significant advancement in this area is the development of asymmetric hydrosilylation polymerization to synthesize chiral PSEs. acs.orgdicp.ac.cnnih.gov Using a CuH-catalyzed system with chiral phosphine (B1218219) ligands, optically active PSEs with main-chain chirality have been prepared from diketones and silanes with high yields and excellent enantioselectivities (up to 99% ee). researchgate.netacs.org These chiral polymers exhibit good thermal properties and have potential applications in chiral separation. acs.orgnih.gov

Table 1: Examples of Catalysts and Monomers in Hydrosilylation Polymerization for PSE Synthesis

| Catalyst System | Monomer 1 (Dicarbonyl/Hydroxy Ketone) | Monomer 2 (Dihydrosilane) | Resulting Polymer | Reference |

|---|---|---|---|---|

| Ru, Rh complexes | Aromatic α,ω-dicarbonyls | Dihydrosilanes | Poly(silyl ether)s | rsc.org |

| Mn, Zn, Cu complexes | Diketones, Dialdehydes | Dihydrosilanes | Poly(silyl ether)s | rsc.org |

| B(C6F5)3 | α-Diketones | 1,4-bis(dimethylsilyl)benzene (BDMSB) | Functionalized PSEs | mdpi.com |

Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Silyl Ethers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers from cyclic olefins. This method has been extended to cyclic silyl ethers to produce PSEs. mdpi.com The driving force for ROMP can be either the release of ring strain in small, strained rings or an entropic gain in larger, more flexible rings (entropy-driven ROMP or ED-ROMP). rsc.orgmit.edu

For example, the ED-ROMP of an 8-membered cyclic silyl ether olefin has been shown to produce high molecular weight polysilylethers with ultra-low glass transition temperatures (–88 °C). mit.edu In contrast, a smaller, 7-membered cyclic analog did not undergo homopolymerization under the same conditions. mit.edu

ROMP can also be used to create copolymers by reacting cyclic silyl ethers with other ROMP-active monomers, such as norbornene derivatives. mdpi.comnih.gov This approach allows for the incorporation of degradable silyl ether linkages into otherwise stable polymer backbones, like polynorbornene. nih.gov The degradability of these copolymers can be tuned by altering the substituents on the silyl ether monomer. nih.gov These materials have potential applications in areas requiring degradable polymers, such as biomedical materials and responsive self-assembly. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (α-diimine)PdMe+ |

| 1,3-dioxa-2-silacycloalkane |

| 1,4-bis(dimethylsilyl)benzene (BDMSB) |

| 1-hexene |

| B(C6F5)3 (tris(pentafluorophenyl)borane) |

| Isobutyl vinyl ether |

| Isosorbide |

| Norbornene |

| Poly(silyl ether) (PSE) |

| Silyl enol ether |

| This compound |

| Triphenylthis compound (CH2=CHOSiPh3) |

| Trimethylthis compound (TMSVE) |

Cationic Terpolymerization for Sequence-Controlled Polymers

The precise control over monomer sequences in a polymer chain is a significant goal in polymer chemistry, enabling the synthesis of materials with highly specific properties. A notable advancement in this area involves the cationic terpolymerization of monomers including cyclic silyl ethers to create sequence-controlled polymers. acs.orgacs.org Research has demonstrated a B(C₆F₅)₃-catalyzed cationic terpolymerization of 1,3-dioxa-2-silacycloalkanes (as a source of silyl ether units), vinyl ethers, and aldehydes, which results in polymers with pseudo-periodic, ABC-type sequences. acs.orgmdpi.com

This terpolymerization is a sophisticated process where all three monomer components are essential for the efficient formation of the polymer. acs.orgosaka-u.ac.jp In the absence of any one of the components—the silyl monomer, the vinyl ether, or the aldehyde—the polymerization is either inefficient or results in simple homopolymers or block copolymers with much lower molecular weights. acs.orgosaka-u.ac.jp For instance, the terpolymerization of a six-membered 1,3-dioxa-2-silacycloalkane, 2-chloroethyl vinyl ether, and pivalaldehyde yielded a degradable terpolymer with a number-average molecular weight (Mₙ) of 29,000. acs.org In contrast, the homopolymerization of the silyl monomer alone only produced a polymer with an Mₙ of 3,300. acs.org